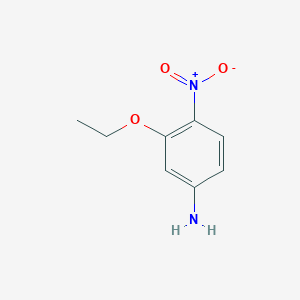

3-Ethoxy-4-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKLWSDPMIJHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454219 | |

| Record name | Benzenamine, 3-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-75-7 | |

| Record name | Benzenamine, 3-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxy-4-nitroaniline CAS number 116435-75-7 properties

An In-depth Technical Guide to 3-Ethoxy-4-nitroaniline (CAS 116435-75-7)

Authored by: A Senior Application Scientist

Disclaimer: The information provided in this technical guide for this compound (CAS 116435-75-7) is synthesized from available supplier data and established principles of organic chemistry. Due to the limited specific experimental literature for this particular isomer, some sections on reactivity, synthesis, and applications are based on theoretical analysis and comparison with structurally related compounds. Researchers should validate this information through their own experimental work.

Introduction

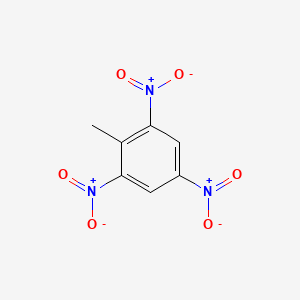

This compound is a substituted aromatic amine, a member of the nitroaniline family of compounds. These molecules are characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and in this specific case, an ethoxy (-OCH₂CH₃) group attached to a benzene ring. While the CAS number 116435-75-7 provides a unique identifier for this compound, it remains a relatively niche chemical with sparse documentation in peer-reviewed literature.[1][2][3][4]

Nitroanilines, as a class, are foundational intermediates in the chemical industry, pivotal in the synthesis of dyes, polymers, and a wide array of pharmaceuticals.[5][6] The specific arrangement of substituents in this compound—an electron-donating ethoxy group and a powerful electron-withdrawing nitro group in a meta and para position relative to the amino group, respectively—confers a unique electronic profile that dictates its chemical behavior and potential utility. This guide aims to provide a comprehensive overview of its known properties, a theoretical framework for its reactivity and synthesis, and an exploration of its potential applications for professionals in research and drug development.

Physicochemical and Structural Properties

Available data for this compound is primarily sourced from chemical suppliers and computational databases. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116435-75-7 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][7] |

| Molecular Weight | 182.18 g/mol | [8][9] |

| Appearance | Powder or liquid | [1] |

| Purity | ≥95% - 97% | [1][3] |

| Storage | Store in a tightly closed container | [1] |

| Predicted XlogP | 1.4 | [7] |

| InChIKey | PQKLWSDPMIJHSY-UHFFFAOYSA-N | [7] |

Chemical Structure

The structural arrangement of the functional groups is critical to understanding the molecule's reactivity.

Caption: Chemical structure of this compound.

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring.

-

Amino Group (-NH₂): This is a strong activating, ortho, para-directing group. It enhances the electron density of the benzene ring, particularly at the positions ortho and para to it (positions 2, 6, and 4). It is also a primary site of reactivity, functioning as a nucleophile in reactions like acylation, alkylation, and diazotization.

-

Nitro Group (-NO₂): This is a powerful deactivating, meta-directing group due to its strong electron-withdrawing nature. Being positioned para to the amino group, it significantly reduces the overall electron density of the ring and strongly influences the nucleophilicity of the amino group.

-

Ethoxy Group (-OCH₂CH₃): This is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom. However, its activating effect is weaker than the amino group. Positioned at C3, it directs incoming electrophiles to positions 2, 4, and 6.

Overall Profile: The combined effect of these groups makes the molecule complex. The powerful deactivation by the nitro group at position 4 diminishes the activating influence of the amino and ethoxy groups, making electrophilic aromatic substitution challenging. The primary site for synthetic transformations will likely be the amino group itself. The electron density on the aniline nitrogen is the most critical factor for many reactions, and this is modulated by the electronic effects of the other substituents.[10]

Proposed Synthetic Pathway

Proposed Workflow:

-

Acetylation of 3-Ethoxyaniline: The starting material, 3-ethoxyaniline, is protected by acetylation to form 3-ethoxyacetanilide. This is a crucial step as it moderates the high reactivity of the amino group and prevents unwanted oxidation during nitration.

-

Nitration of 3-Ethoxyacetanilide: The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group is a stronger ortho, para-director than the ethoxy group. Therefore, nitration is expected to occur primarily at the positions para and ortho to the acetamido group. This will yield a mixture of isomers, including the desired 4-nitro product.

-

Separation of Isomers: The resulting mixture of nitro-isomers would require separation, typically achieved through techniques like fractional crystallization or column chromatography.

-

Hydrolysis: The separated 3-ethoxy-4-nitroacetanilide is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final product, this compound.

Sources

- 1. This compound, CasNo.116435-75-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 116435-75-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - this compound (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 8. p-Phenetidine, 3-nitro- | C8H10N2O3 | CID 602788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Ethoxy-4-nitroaniline: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitroaniline is an aromatic amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising an aniline core substituted with both an electron-donating ethoxy group and an electron-withdrawing nitro group, impart a distinct reactivity profile that makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and dye molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its characterization, insights into its synthesis, and a discussion of its applications, with a particular focus on its role in the development of pharmacologically active agents.

Core Properties of this compound

The fundamental properties of this compound are summarized below. While experimentally determined data for some properties are limited in publicly accessible literature, predicted values and data from structurally similar compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 116435-75-7 | , |

| Molecular Formula | C₈H₁₀N₂O₃ | , |

| Molecular Weight | 182.18 g/mol | |

| Appearance | Powder or liquid | |

| Predicted XlogP | 1.4 | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Note on Physical Properties: Experimentally verified data for melting point, boiling point, and density are not consistently reported in readily available literature. For the isomer 4-Ethoxy-2-nitroaniline, a melting point of 111-113 °C is documented, which may serve as a rough estimate.[1] The physical state is described as either a powder or liquid, suggesting its melting point may be near ambient temperature.[2]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and making it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to 1,2,3,4-tetra-substituted benzene derivatives.

Synthesis of this compound

A plausible and commonly employed synthetic strategy for substituted nitroanilines involves the nitration of an appropriately substituted aniline precursor. In the case of this compound, a likely synthetic route would start from 3-ethoxyaniline. The amino group would first be protected, for instance, by acetylation to form 3-ethoxyacetanilide, to prevent oxidation during nitration and to direct the incoming nitro group. The subsequent nitration would be followed by deprotection of the acetyl group to yield the final product.

A general representation of this synthetic pathway is as follows:

Caption: General synthetic scheme for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amino group protons. The aromatic region will likely display a complex splitting pattern due to the asymmetric substitution.

-

Aromatic Protons (3H): Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the amino group would be the most upfield.

-

Ethoxy Group (5H): A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 4.0-4.5 ppm and δ 1.3-1.6 ppm regions, respectively.

-

Amino Group (2H): A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield. The carbon attached to the ethoxy group will also be downfield.

-

Ethoxy Group (2C): Two signals for the ethoxy carbons, with the -OCH₂- carbon appearing around δ 60-70 ppm and the -CH₃ carbon around δ 15 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-O Stretching: A strong band for the aryl-alkyl ether C-O stretch, usually in the 1200-1275 cm⁻¹ region.

-

C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the UV and possibly the visible region, arising from π → π* and n → π* electronic transitions within the conjugated aromatic system. For comparison, 4-nitroaniline exhibits a λmax around 380 nm.[3][4] The presence of the ethoxy group may cause a slight shift in the absorption maximum.

Applications in Medicinal Chemistry and Drug Development

Nitroaromatic compounds, including nitroanilines, are important intermediates in the synthesis of a wide array of pharmacologically active molecules.[5] The nitro group can be a key pharmacophore in some drug classes or serve as a precursor to an amino group, which can then be further functionalized.

Precursor for Benzimidazole Synthesis

One of the most significant applications of ortho-substituted nitroanilines is in the synthesis of benzimidazoles. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. Benzimidazole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[6][7]

The general workflow for the synthesis of benzimidazoles from an ortho-substituted nitroaniline is depicted below:

Caption: Synthesis of benzimidazoles from this compound.

The ethoxy substituent in the resulting benzimidazole can modulate the compound's lipophilicity and electronic properties, which can be crucial for its pharmacokinetic and pharmacodynamic profile. For instance, studies on various substituted benzimidazole derivatives have demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[8][9] While specific studies starting from this compound are not abundant in the literature, the established biological importance of substituted benzimidazoles suggests that derivatives of this compound are promising candidates for pharmacological screening.[10]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is reported to cause skin, eye, and respiratory irritation.[11] Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and materials science. Its unique substitution pattern provides a platform for the generation of diverse molecular architectures, most notably substituted benzimidazoles with a wide range of pharmacological activities. While there is a need for more comprehensive experimental data on its physical properties, the available information, coupled with knowledge of related compounds, provides a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is undeniable.

References

- Saha, M., et al. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 435-442.

- The Royal Society of Chemistry. (YEAR). Electronic Supplementary Information. Journal Name, Volume(Issue), Pages.

-

ResearchGate. (2017). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). Supporting information for First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (YEAR). Synthesis and pharmacological screening of derivatives of benzimidazole linked with quinoline and tetrazole. Journal of Chemical and Pharmaceutical Research, Volume(Issue), Pages.

-

ResearchGate. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]

- Open Access Journals. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pharmacology and Toxicology.

-

PubChemLite. (n.d.). This compound (C8H10N2O3). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

- MDPI. (YEAR). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules.

- The Royal Society of Chemistry. (YEAR). Supporting information. Journal Name, Volume(Issue), Pages.

- MDPI. (YEAR). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.

- ResearchGate. (YEAR). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... Journal Name, Volume(Issue), Pages.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.

- Google Patents. (n.d.). CN101298419A - Preparation of 3-ethoxy-4-decyloxy nitrobenzene.

-

ResearchGate. (2025). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Retrieved from [Link]

-

PMC - NIH. (YEAR). 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). p-Phenetidine, 3-nitro-. Retrieved from [Link]

-

Chegg. (2021). Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

-

brainly.com. (2020). [FREE] (a) Your TA will give you a ^{1}H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and - brainly.com. Retrieved from [Link]

-

ResearchGate. (YEAR). UV-visible spectra for the reaction of 4-nitroaniline molecule by Ag/Fe.... Retrieved from [Link]

- Taylor & Francis Online. (2018). Microwave assisted green synthesis of silver nanoparticles using leaf extract of elephantopus scaber and its environmental and biological applications. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), S667-S675.

-

ResearchGate. (YEAR). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Retrieved from [Link]

-

University of Calgary. (n.d.). Amines. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 4-エトキシ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. banglajol.info [banglajol.info]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to 3-Ethoxy-4-nitroaniline (CAS: 116435-75-7)

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted nitroanilines are a critical class of chemical intermediates, forming the foundational scaffolds for a vast array of complex organic molecules. Their inherent bifunctionality, possessing both an electron-donating amino group and an electron-withdrawing nitro group, makes them highly versatile building blocks in various sectors, including pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed technical overview of a specific, less-documented isomer, 3-Ethoxy-4-nitroaniline.

Unlike its more common isomers, this compound offers a unique substitution pattern on the benzene ring that is of particular interest to researchers in medicinal chemistry and drug development. The precise placement of the ethoxy, nitro, and amino groups provides a distinct electronic and steric profile, enabling the synthesis of novel molecular entities with potentially unique biological activities. This document serves as a comprehensive resource for scientists and development professionals, detailing the molecule's core structural features, a plausible and well-reasoned synthesis protocol, predictive analytical characterization, and essential safety protocols.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of this compound is defined by an aniline core (an amino group on a benzene ring) with two additional substituents. A nitro group (-NO₂) is positioned at carbon 4 (para- to the amino group), and an ethoxy group (-OCH₂CH₃) is at carbon 3 (meta- to the amino group).

The interplay of these functional groups governs the molecule's reactivity. The amino group is a strong activating, ortho-, para-director, while the ethoxy group is also an activating, ortho-, para-director. Conversely, the nitro group is a powerful deactivating, meta-director. This electronic arrangement makes the molecule a valuable and specific synthon for further aromatic substitution reactions.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 116435-75-7 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| SMILES | NC1=CC=C(=O)C(OCC)=C1 | [2] |

| InChI | InChI=1S/C8H10N2O3/c1-2-13-7-5-6(9)3-4-8(7)10(11)12/h3-5H,2,9H2,1H3 | N/A |

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a robust and logical pathway can be designed based on fundamental organic chemistry principles. The Williamson ether synthesis is a highly reliable and field-proven method for forming aryl ethers.

Rationale for Synthetic Strategy

The proposed synthesis begins with the commercially available starting material, 3-hydroxy-4-nitroaniline. The phenolic hydroxyl group is significantly more acidic than the amine, allowing for selective deprotonation by a suitable base (e.g., potassium carbonate). The resulting phenoxide is a potent nucleophile that can readily undergo an Sₙ2 reaction with an ethylating agent, such as ethyl iodide, to form the desired ethoxy group. This strategy is efficient, high-yielding, and avoids the complex regioselectivity issues that would arise from nitrating a pre-existing ethoxy-aniline derivative.

Detailed Experimental Protocol

Reaction: Ethylation of 3-hydroxy-4-nitroaniline

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-nitroaniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 mL per gram of starting material).

-

Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

-

Ethylating Agent Addition: Add ethyl iodide (EtI, 1.2 eq.) to the mixture dropwise via a syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the proposed synthesis of this compound.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound requires a suite of standard analytical techniques. The following sections describe the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Ethoxy Group: A triplet integrating to 3H around δ 1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1 ppm (OCH₂).

-

Aromatic Protons: The three protons on the benzene ring will present as a complex system. We would predict a doublet around δ 7.8 ppm (proton ortho to the nitro group), and two other signals between δ 6.8-7.2 ppm.

-

Amino Group: A broad singlet integrating to 2H, likely in the range of δ 4.5-5.5 ppm, whose chemical shift is solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. Approximate chemical shifts would be expected in the ranges of δ 14-15 ppm (ethoxy CH₃), δ 64-65 ppm (ethoxy OCH₂), and δ 110-155 ppm for the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3350 - 3500 | N-H (Amine) | Symmetric & Asymmetric Stretch |

| 2850 - 3000 | C-H (Alkyl) | Stretch |

| 1590 - 1620 | C=C (Aromatic) | Stretch |

| 1500 - 1550 | N=O (Nitro) | Asymmetric Stretch |

| 1300 - 1350 | N=O (Nitro) | Symmetric Stretch |

| 1200 - 1250 | C-O (Aryl Ether) | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of an ethyl group ([M-29]⁺ at m/z = 153), the loss of a nitro group ([M-46]⁺ at m/z = 136), or the loss of the entire ethoxy group ([M-45]⁺ at m/z = 137).

Analytical Workflow Diagram

Sources

Solubility of 3-Ethoxy-4-nitroaniline in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Ethoxy-4-nitroaniline in Common Laboratory Solvents

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like this compound, which serves as a potential building block in medicinal chemistry and materials science, understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Knowledge of solubility in various solvents is essential for developing effective crystallization and purification protocols.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.[1]

-

Analytical Method Development: Choosing the right solvent is critical for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[3][4]

This guide will provide the necessary tools to approach the solubility determination of this compound with scientific rigor.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C8H10N2O3 | [5][6] |

| Molecular Weight | 182.18 g/mol | [6] |

| Appearance | Not explicitly stated, but related nitroanilines are often colored crystalline solids.[7][8] | |

| Predicted XlogP | 1.4 | [9] |

| CAS Number | 116435-75-7 | [10][11] |

Safety Precautions: The safety data sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is influenced by its functional groups:

-

Nitro Group (-NO2): A strong electron-withdrawing and polar group.

-

Aniline Group (-NH2): A polar group capable of acting as a hydrogen bond donor.

-

Ethoxy Group (-OCH2CH3): Moderately polar and can act as a hydrogen bond acceptor.

-

Benzene Ring: A non-polar aromatic core.

The interplay of these groups suggests that this compound will exhibit a degree of polarity, making it more soluble in polar solvents than in non-polar ones. The presence of both hydrogen bond donors and acceptors indicates that hydrogen bonding will play a significant role in its interactions with protic solvents.

Based on data for related compounds like 4-nitroaniline, which is more soluble in organic solvents like ethanol and acetone than in water, a similar trend can be expected for this compound.[7][8] The ethoxy group in this compound, being bulkier and more lipophilic than the hydrogen in 4-nitroaniline, might slightly decrease its solubility in highly polar protic solvents like water and increase its solubility in less polar organic solvents.

Experimental Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[13]

Materials and Reagents

-

This compound

-

A selection of common lab solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane) of appropriate purity (e.g., HPLC grade).

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Solvent Slurries:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically adequate. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

Analytical Quantification (HPLC):

-

Develop a suitable HPLC method for the quantification of this compound. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection can be performed using a UV detector at a wavelength where this compound has a strong absorbance.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Hexane | Non-polar | < 0.1 |

| Dichloromethane | Non-polar | 1 - 5 |

| Ethyl Acetate | Polar Aprotic | 10 - 50 |

| Acetone | Polar Aprotic | > 100 |

| Acetonitrile | Polar Aprotic | 50 - 100 |

| Ethanol | Polar Protic | 5 - 20 |

| Methanol | Polar Protic | 10 - 30 |

| Water | Polar Protic | < 1 |

Interpreting the Results:

The hypothetical data in Table 1 illustrates the expected trends based on the principles of "like dissolves like." The solubility is predicted to be lowest in the non-polar solvent hexane and highest in polar aprotic solvents like acetone. The moderate solubility in polar protic solvents like ethanol and methanol is due to favorable hydrogen bonding interactions. The low aqueous solubility is a common feature of many organic molecules with a significant non-polar scaffold.

The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.

Caption: Predicted Solubility Relationships.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility of this compound. By combining theoretical principles with a detailed, practical experimental protocol, researchers can confidently generate the critical solubility data needed to advance their work in drug discovery, chemical synthesis, and materials science. The insights gained from such studies are invaluable for making informed decisions throughout the research and development lifecycle.

References

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

(n.d.). chemical label this compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

(n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2O3). Retrieved from [Link]

-

PubChem. (n.d.). p-Phenetidine, 3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.ws [chem.ws]

- 3. pharmaguru.co [pharmaguru.co]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. PubChemLite - this compound (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. p-Phenetidine, 3-nitro- | C8H10N2O3 | CID 602788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemiis.com [chemiis.com]

- 9. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical-label.com [chemical-label.com]

- 11. 116435-75-7|this compound|BLD Pharm [bldpharm.com]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

Physicochemical Characterization of 3-Ethoxy-4-nitroaniline: A Guide to Melting and Boiling Point Determination

An In-Depth Technical Guide for Researchers

This document provides a comprehensive technical guide on the core physical properties of 3-Ethoxy-4-nitroaniline, specifically its melting and boiling points. This guide is intended for researchers, scientists, and drug development professionals who may synthesize, handle, or utilize this compound in their work. We will address the current availability of data for this specific molecule and provide detailed, field-proven methodologies for the experimental determination of these crucial parameters.

Introduction: The Importance of Physical Constants

This compound is an aromatic compound containing three key functional groups: an amine, an ether, and a nitro group. Such substituted nitroanilines are valuable precursors and intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise determination of physical properties like melting and boiling points is fundamental to chemical science for several critical reasons:

-

Criterion of Purity: A sharp, well-defined melting point range is a reliable indicator of a compound's purity.[1][2] Impurities typically cause a depression and broadening of the melting range.[1][3]

-

Compound Identification: While not definitive alone, comparing an experimentally determined melting or boiling point to a known literature value is a primary step in identifying a compound.

-

Reaction and Process Design: Knowledge of these thermal transition points is essential for designing experimental conditions, such as selecting appropriate solvent systems, setting reaction temperatures, and planning purification strategies like recrystallization or distillation.

A notable challenge for researchers is that while data is available for many common isomers, the physical properties for this compound are not widely reported in major chemical databases. This guide therefore emphasizes the robust experimental methods required to establish these values in the laboratory.

Physicochemical Data Summary

An extensive search of established chemical databases reveals a scarcity of reported experimental data for this compound. In such cases, researchers must rely on experimental determination or computational predictions. For context and as a potential estimation point, data for a closely related structural isomer, 4-Ethoxy-2-nitroaniline, is provided.

Table 1: Physical Property Data for this compound

| Property | CAS Number | Molecular Formula | Value |

| Melting Point | 116435-75-7 | C₈H₁₀N₂O₃ | Not Reported |

| Boiling Point | 116435-75-7 | C₈H₁₀N₂O₃ | Not Reported |

Table 2: Reference Data for Structural Isomer 4-Ethoxy-2-nitroaniline

| Property | CAS Number | Molecular Formula | Value | Source |

| Melting Point | 616-86-4 | C₈H₁₀N₂O₃ | 111-113 °C | [4] |

Part 1: Experimental Determination of Melting Point

Core Principle

The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[1] For a pure crystalline solid, this transition occurs over a very narrow temperature range. The energy supplied during heating overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[2] This protocol describes the use of a modern digital melting point apparatus, which offers superior accuracy and safety compared to traditional oil bath methods.

Detailed Protocol: Capillary Method

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing. Large crystals will heat unevenly and create air pockets, leading to an inaccurate, broad melting range.

-

Procedure: Place a small amount of dry this compound on a watch glass. Using a spatula, crush the solid into a fine powder.

-

-

Capillary Tube Loading:

-

Rationale: The correct sample height (2-3 mm) is critical. Too much sample will cause a temperature gradient within the sample itself, resulting in a broadened melting range. Too little will be difficult to observe.

-

Procedure: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. Repeat until a sample height of 2-3 mm is achieved.

-

-

Apparatus Setup & Preliminary Determination:

-

Rationale: A rapid preliminary run provides an approximate melting temperature, saving time and allowing for a more precise measurement in the subsequent run.[3]

-

Procedure: Insert the loaded capillary into the heating block of the melting point apparatus. Set a high ramp rate (e.g., 10-20 °C/min). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly (at least 20 °C below the approximate melting point).

-

-

Accurate Determination:

-

Rationale: A slow heating rate (1-2 °C/min) is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. This allows for the precise observation of the temperatures at which melting begins and ends.

-

Procedure: Insert a new capillary with a fresh sample. Set the apparatus to heat quickly to a temperature approximately 15-20 °C below the previously observed melting point. Then, adjust the ramp rate to 1-2 °C/min.

-

-

Data Recording & Interpretation:

-

Rationale: The melting range provides more information than a single point. T₁ represents the onset of melting, and T₂ represents the completion of melting. A sharp range (≤ 2 °C) indicates high purity.

-

Procedure: Carefully observe the sample through the magnifying lens. Record the temperature (T₁) when the first drop of liquid appears. Continue heating and record the temperature (T₂) when the last solid crystal disappears. The result is reported as a range: T₁ - T₂. Conduct at least two separate, consistent measurements.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Experimental Determination of Boiling Point

Core Principle

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] For thermally stable compounds that are liquid at or near room temperature, distillation is a standard method.[6] However, for high-melting-point solids or thermally sensitive compounds like nitroanilines, a micro-scale technique is preferable to minimize sample quantity and the risk of decomposition. The Thiele tube method is a classic and effective approach.

Detailed Protocol: Thiele Tube Micro Method

-

Apparatus Assembly:

-

Rationale: The unique shape of the Thiele tube is designed to create convection currents in the heating oil when the side arm is heated, ensuring uniform temperature distribution throughout the apparatus without the need for stirring.[7]

-

Procedure: Securely clamp a Thiele tube to a retort stand. Fill the tube with a high-boiling, stable liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

-

-

Sample Preparation:

-

Rationale: This setup creates a miniature, self-contained system to trap the compound's vapor and precisely determine the temperature at which its vapor pressure equals the external pressure.

-

Procedure: Add a small amount of this compound (approx. 0.5 mL) to a small-diameter test tube (e.g., a 75x10 mm tube). Place a melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

-

-

System Setup:

-

Rationale: The thermometer bulb must be level with the sample to accurately measure the temperature of the liquid and its immediate vapor. Attaching the sample tube to the thermometer ensures they are heated together.

-

Procedure: Attach the sample tube to a thermometer using a rubber band or wire. Position the assembly in the Thiele tube so that the sample is immersed in the oil, and the top of the sample is below the top of the oil level. Ensure the thermometer bulb is aligned with the sample.

-

-

Heating and Observation:

-

Rationale: The initial stream of bubbles consists of the air initially trapped in the capillary tube expanding upon heating. A rapid, continuous stream of bubbles indicates that the liquid has reached its boiling point and its vapor is flowing steadily out of the capillary.

-

Procedure: Gently heat the side arm of the Thiele tube with a microburner using a slow, back-and-forth motion. Observe the capillary tube. A slow stream of bubbles will emerge first. Continue heating slowly until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.

-

-

Data Recording & Interpretation:

-

Rationale: At the moment heating is stopped, the system begins to cool. When the vapor pressure inside the capillary drops below the atmospheric pressure, the external pressure forces the liquid back into the capillary. This point represents the precise equilibrium between vapor pressure and atmospheric pressure—the definition of the boiling point.

-

Procedure: Remove the heat source the moment the rapid bubble stream is observed. Watch the capillary tube closely as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

-

Workflow for Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Senior Scientist Insights & Troubleshooting

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose at or near their boiling point. If you observe the sample darkening significantly or evolving fumes upon heating, it is likely decomposing. In this case, a true boiling point cannot be determined at atmospheric pressure and would require vacuum distillation to measure at a lower temperature.

-

Interpreting a Broad Melting Range: If a synthesized batch of this compound shows a broad melting range (> 3 °C), it is a strong indication of impurities.[1][3] These could be residual starting materials, solvents, or byproducts. Recrystallization is the recommended next step for purification.

-

Mixed Melting Point Technique: To confirm the identity of your synthesized product against a known, pure reference standard, use the mixed melting point technique.[1] Grind together a 50:50 mixture of your product and the standard. If there is no depression or broadening of the melting point, the compounds are identical.[1][2]

-

Safety: Always handle nitroaniline derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These compounds can be toxic and may be absorbed through the skin.

Conclusion

The accurate determination of melting and boiling points remains a cornerstone of laboratory chemical practice, providing essential data for compound identification, purity assessment, and process development. For novel or less-common compounds like this compound, where literature data is sparse, the ability to perform these fundamental characterizations with precision is a critical skill for any research scientist. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible data.

References

-

PubChem. Pyrithiamine bromide. National Center for Biotechnology Information. [Link]

-

Arctom Scientific. This compound. [Link]

-

University of Calgary. Melting point determination. Department of Chemistry. [Link]

-

Scribd. Class XI Determination of Melting and Boiling Points. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

Academia.edu. Determination of Melting Point. [Link]

-

University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]

-

University of Missouri–St. Louis. Exp 1 - Melting Points. [Link]

-

PubChemLite. This compound (C8H10N2O3). [Link]

-

CAS Common Chemistry. Vinyl pivalate. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubChem. Aniline. National Center for Biotechnology Information. [Link]

-

YouTube. Let's learn to record boiling point of Aniline|Dr.Mchem |. [Link]

-

PubChem. 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Ethene, ethoxy-. [Link]

-

Chemsrc. 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol. [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Ethoxy-4-nitroaniline

Abstract

This technical guide provides a comprehensive, in-silico analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Ethoxy-4-nitroaniline. As a substituted aniline, this molecule presents a rich case study for understanding the interplay of electronic effects on NMR chemical shifts and coupling constants. This document is designed to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of related compounds, offering a detailed rationale for the predicted spectral features based on fundamental NMR principles and substituent effects.

Foundational Principles: Decoding the Nucleus

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a transition between these levels, and the precise frequency required for this resonance is recorded as a chemical shift (δ), measured in parts per million (ppm).

The chemical shift is exquisitely sensitive to the local electronic environment of the nucleus. Electron-donating groups increase the electron density, "shielding" the nucleus from the external magnetic field and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups decrease electron density, "deshielding" the nucleus and resulting in a downfield shift (higher ppm).[1][2] Additional key parameters include:

-

Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Coupling: The magnetic field of a nucleus influences its neighbors through the bonding network, causing signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

Structural and Electronic Analysis of this compound

To predict the NMR spectra, a thorough analysis of the molecule's structure and the electronic contributions of its substituents is paramount.

Caption: Structure of this compound with IUPAC numbering.

The aromatic ring of this compound is trisubstituted with three groups that exert powerful and distinct electronic effects:

-

Amino (-NH₂): A strong electron-donating group (+R >> -I). It significantly increases electron density at the ortho and para positions through resonance, causing strong shielding.[3][4][5]

-

Ethoxy (-OCH₂CH₃): A strong electron-donating group (+R > -I). Similar to the amino group, it shields the ortho and para positions via resonance.

-

Nitro (-NO₂): A powerful electron-withdrawing group (-R, -I). It deactivates the ring by withdrawing electron density, particularly from the ortho and para positions, causing significant deshielding.[6][7]

The synergistic and antagonistic interplay of these groups dictates the precise chemical environment of each proton and carbon nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct sets of signals: three for the aromatic protons, two for the ethoxy group protons, and one for the amino protons.

Aromatic Region (δ 6.0 - 8.0 ppm)

The three aromatic protons (H-2, H-5, H-6) are chemically non-equivalent and will each produce a distinct signal.

-

H-5: This proton is positioned ortho to the strongly electron-withdrawing nitro group. This proximity results in profound deshielding, shifting its signal significantly downfield. It is coupled to H-6 (ortho coupling), and will appear as a doublet.

-

H-6: This proton is ortho to the electron-donating amino group (shielding) but para to the electron-withdrawing nitro group (deshielding). The net effect places it at an intermediate chemical shift. It experiences ortho coupling to H-5 and meta coupling to H-2, resulting in a doublet of doublets.

-

H-2: This proton experiences the combined shielding effects of being ortho to both the amino and ethoxy groups. This strong shielding will shift its signal the furthest upfield in the aromatic region. It is coupled to H-6 (meta coupling) and will appear as a doublet.

Aliphatic and Amine Regions

-

Ethoxy -CH₂-: The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. They are coupled to the three methyl protons, resulting in a quartet.

-

Ethoxy -CH₃: The terminal methyl protons are in a standard alkyl environment and will appear upfield. They are coupled to the two methylene protons, appearing as a triplet.

-

Amino -NH₂: The chemical shift of amine protons is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange rates. The signal typically appears as a broad singlet.[1]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.85 | Doublet (d) | Jortho ≈ 9.0 Hz | 1H |

| H-6 | ~6.82 | Doublet of Doublets (dd) | Jortho ≈ 9.0 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H-2 | ~6.25 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H |

| -NH₂ | 4.0 - 5.0 (Broad) | Singlet (s) | - | 2H |

| -OCH₂ CH₃ | ~4.10 | Quartet (q) | J ≈ 7.0 Hz | 2H |

| -OCH₂CH₃ | ~1.45 | Triplet (t) | J ≈ 7.0 Hz | 3H |

Caption: Workflow for NMR spectral prediction.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight chemically unique carbon atoms in the molecule.

Aromatic Region (δ 100 - 160 ppm)

The chemical shifts of the aromatic carbons are governed by the ipso, ortho, meta, and para effects of the three substituents.

-

C-3 (C-OEt) & C-1 (C-NH₂): These carbons, directly bonded to electronegative oxygen and nitrogen atoms, are significantly deshielded and will appear furthest downfield.[8] The C-O bond typically induces a larger downfield shift than a C-N bond.

-

C-4 (C-NO₂): The carbon bearing the nitro group is also strongly deshielded due to the powerful electron-withdrawing nature of the substituent.

-

C-5: This carbon is ortho to the deshielding nitro group, placing it significantly downfield relative to other C-H carbons.

-

C-6: Positioned ortho to the shielding amino group but para to the deshielding nitro group, this carbon will have an intermediate chemical shift.

-

C-2: This carbon benefits from the strong shielding effects of being ortho to both the amino and ethoxy groups, making it the most upfield (lowest ppm) signal in the aromatic region.[9]

Aliphatic Region (δ 10 - 70 ppm)

-

-OCH₂-: The methylene carbon, bonded to oxygen, is deshielded and will appear in the typical range for such carbons.[10][11]

-

-CH₃: The terminal methyl carbon is a standard sp³-hybridized carbon and will appear far upfield.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-3 | ~150 | Ipso to -OEt, deshielded |

| C-1 | ~148 | Ipso to -NH₂, deshielded |

| C-4 | ~139 | Ipso to -NO₂, deshielded |

| C-5 | ~127 | Ortho to -NO₂, deshielded |

| C-6 | ~115 | Ortho to -NH₂ (shielded), para to -NO₂ (deshielded) |

| C-2 | ~101 | Ortho to -NH₂ and -OEt, strongly shielded |

| -OCH₂ CH₃ | ~64 | Bonded to electronegative Oxygen |

| -OCH₂CH₃ | ~15 | Standard alkyl carbon |

Experimental Considerations

The acquisition of actual NMR spectra requires careful sample preparation. A typical protocol would involve:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Solvent Choice: The choice of solvent can influence chemical shifts. In DMSO-d₆, the -NH₂ protons are less likely to exchange and may even show coupling to adjacent aromatic protons, whereas in CDCl₃ they are typically broad.

-

Acquisition: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and proton-decoupled ¹³C experiments should be utilized.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed electronic fingerprint of the molecule. The ¹H spectrum is characterized by a highly dispersed aromatic region with distinct doublet, doublet of doublets, and doublet patterns, alongside the classic quartet and triplet of the ethoxy group. The ¹³C spectrum is expected to show eight resolved signals, with the carbons attached to heteroatoms appearing significantly downfield and the C-2 carbon being highly shielded. These predictions serve as a robust guide for the verification of synthesized material and for the structural analysis of related compounds in research and development.

References

- Westerman, P. W., & Roberts, J. D. (1978). A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Journal of Organic Chemistry, 43(6), 1177–1182.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12][13][14][15][16]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (2024). NMR Predictors. Advanced Chemistry Development, Inc. [Link][17]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (2013).

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link][18]

- Williams, A. J., & Martin, G. E. (2011). The application of modern NMR techniques to the structure elucidation of natural products.

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321–425.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][8]

-

Patiny, L., & Zasso, A. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link][21][22]

- Abraham, R. J., & Mobli, M. (2008). A theoretical and experimental study of the ¹H and ¹³C NMR chemical shifts of nitrobenzenes. Magnetic Resonance in Chemistry, 46(11), 1045–1052.

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 17. acdlabs.com [acdlabs.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. docs.chemaxon.com [docs.chemaxon.com]

- 20. docs.chemaxon.com [docs.chemaxon.com]

- 21. Visualizer loader [nmrdb.org]

- 22. Visualizer loader [nmrdb.org]

3-Ethoxy-4-nitroaniline UV-Vis absorption spectrum

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Ethoxy-4-nitroaniline

Abstract

This technical guide offers a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. As a substituted nitroaniline, its molecular architecture, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on a phenyl ring, gives rise to distinct spectroscopic behaviors. This document elucidates the foundational electronic transitions, provides detailed, field-proven experimental protocols for spectral acquisition, and analyzes the profound influence of solvent polarity (solvatochromism) and pH on the absorption characteristics. The principles are grounded in the well-documented behavior of the parent compound, p-nitroaniline, providing a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Spectroscopic Significance of a "Push-Pull" System

This compound belongs to a class of organic molecules known as "push-pull" systems. Its structure is characterized by an electron-donating group (EDG), the ethoxy group (-OCH₂CH₃), and an electron-withdrawing group (EWG), the nitro group (-NO₂), positioned at opposite ends of a π-conjugated system (the benzene ring). This arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation, making UV-Vis spectroscopy an exceptionally insightful tool for its characterization.[1]

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum.[2][3] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" based on the molecule's electronic transitions.[3] For this compound, this technique is crucial for confirming structural attributes, quantifying concentration, and probing its interactions with the surrounding chemical environment.

Core Concepts: Understanding the Electronic Transitions

The UV-Vis spectrum of this compound is dominated by a strong absorption band, which is the result of promoting an electron from a lower energy molecular orbital to a higher energy one.[4]

-

π→π Transition:* This is the most prominent transition and is responsible for the strong absorption band observed. It involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[1] In this molecule, the highest occupied molecular orbital (HOMO) is primarily located on the electron-rich aniline and ethoxy portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-deficient nitro group. The excitation of an electron from the HOMO to the LUMO results in a significant shift of electron density from the donor side to theacceptor side—the intramolecular charge transfer (ICT).[1] This ICT is the key to understanding the molecule's sensitivity to its environment.

-

n→π Transition:* A much less intense transition may also be present, typically at longer wavelengths. This involves exciting a non-bonding electron (n), such as one from the lone pairs on the oxygen atoms of the nitro group, to a π* antibonding orbital.[5] However, this transition is often obscured by the much stronger π→π* band.

Figure 1: Intramolecular Charge Transfer (ICT) in this compound.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of UV-Vis data hinges on a meticulous experimental protocol. The following steps describe a self-validating system designed to ensure accuracy and reproducibility.

Instrumentation and Setup

-

Spectrophotometer: Utilize a dual-beam UV-Vis spectrophotometer.

-

Lamp Stabilization: Power on the deuterium (UV) and tungsten (visible) lamps and allow for a warm-up period of at least 30 minutes to ensure stable light output.[6]

-

Parameters:

-

Wavelength Range: 200 nm to 600 nm. This range comfortably covers the expected transitions for nitroaromatic compounds.[7]

-

Scan Speed: 240 nm/min.

-

Slit Width: 1.0 nm. A narrower slit width provides better resolution but may decrease signal-to-noise. 1.0 nm is a standard choice for solution-state analysis.

-

Sample Preparation

The causality behind careful sample preparation is the direct relationship between concentration and absorbance, as defined by the Beer-Lambert Law. Contamination or concentration errors lead directly to invalid data.

-

Solvent Selection: Choose high-purity, spectroscopy-grade solvents. The solvent must be transparent in the wavelength range of interest and should not react with the analyte.

-

Stock Solution (e.g., 1 mM):

-

Accurately weigh approximately 18.22 mg of this compound (Molar Mass: 182.18 g/mol ).

-

Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol).

-

Once fully dissolved, dilute to the 100 mL mark with the same solvent. Mix thoroughly.

-

-

Working Solution (e.g., 20 µM):

-

Pipette 2 mL of the 1 mM stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the mark with the solvent. This concentration is chosen to yield an absorbance maximum (λmax) within the ideal range of 0.2 - 1.0 absorbance units (a.u.), where the Beer-Lambert Law shows the best linearity.

-

-

Cuvettes: Use 1 cm path length quartz cuvettes, as glass and plastic absorb significantly in the UV region.[7] Ensure cuvettes are scrupulously clean by rinsing with the solvent before use.

Data Acquisition

-

Blank Correction: Fill a quartz cuvette with the pure solvent being used for the sample. This is the "blank." Place it in the reference and sample beams of the spectrophotometer and perform a baseline correction (or "zero") across the entire wavelength range.[8] This critical step subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is solely that of the analyte.[9]

-

Sample Measurement: Discard the blank from the sample holder, rinse the cuvette with a small amount of the working solution, and then fill it with the working solution.

-

Acquire Spectrum: Place the sample cuvette in the sample beam path and initiate the scan.

Figure 2: A self-validating workflow for UV-Vis spectral acquisition.

Analysis and Interpretation of the Spectrum

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the change in the absorption (or emission) spectrum of a compound when it is dissolved in different solvents.[10] For push-pull molecules like this compound, this effect is particularly pronounced.

Causality: The π→π* ICT transition results in an excited state that is significantly more polar than the ground state.[1] Polar solvents will stabilize this polar excited state more effectively than they stabilize the less polar ground state through dipole-dipole interactions. This increased stabilization lowers the energy of the excited state, thereby reducing the energy gap (ΔE) between the ground and excited states. Since wavelength is inversely proportional to energy (E = hc/λ), a smaller energy gap results in the absorption of lower-energy, longer-wavelength light. This phenomenon is known as a bathochromic shift or red-shift .[11]

Table 1: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Polarity | Predicted λmax (nm) | Expected Shift |

| Cyclohexane | 2.02 | Nonpolar | ~330 - 340 | - |

| Ethanol | 24.55 | Polar Protic | ~375 - 385 | Bathochromic (Red) |

| Acetonitrile | 37.50 | Polar Aprotic | ~380 - 390 | Bathochromic (Red) |

| Water | 80.10 | Highly Polar Protic | ~390 - 400 | Bathochromic (Red) |

| Note: These are predicted values based on the known solvatochromism of p-nitroaniline. The actual λmax may vary slightly. |

Halochromism: The Influence of pH

The UV-Vis spectrum of this compound is highly sensitive to changes in pH, a phenomenon known as halochromism.[2] This sensitivity is rooted in the acid-base properties of the amino group.

Mechanism:

-

Acidic Conditions (e.g., pH < 4): In a strongly acidic solution, the lone pair of electrons on the amino group's nitrogen atom becomes protonated, forming an anilinium ion (-NH₃⁺).[5] This protonation eliminates the nitrogen lone pair's ability to act as an electron donor and conjugate with the π-system of the benzene ring.[4] The "push" component of the push-pull system is effectively switched off.

-

Spectral Consequence: The loss of the ICT character results in a high-energy transition, causing a dramatic hypsochromic shift (blue-shift) to a much shorter wavelength, accompanied by a decrease in absorption intensity (hypochromic effect ). The spectrum will more closely resemble that of 3-ethoxy-1-nitrobenzene.

-

Neutral to Basic Conditions (e.g., pH > 6): In neutral or basic solutions, the amino group remains in its neutral -NH₂ form. The lone pair is available for conjugation, the ICT transition is active, and the spectrum will exhibit the characteristic long-wavelength absorption band described previously.

Quantitative Analysis: The Beer-Lambert Law

UV-Vis spectroscopy is a powerful tool for determining the concentration of an analyte in solution. This is governed by the Beer-Lambert Law:[4]

A = εbc

Where:

-

A is the absorbance (dimensionless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in M⁻¹cm⁻¹), an intrinsic property of the molecule at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-